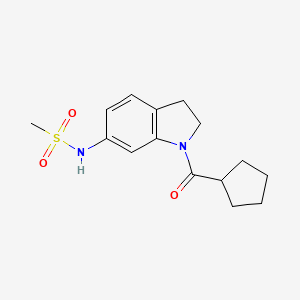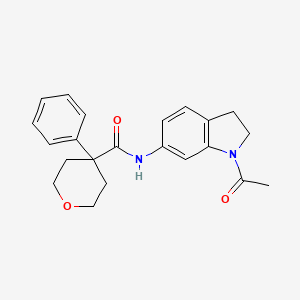
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide, also known as Acetyl-Indol-6-yl-Phenyloxane, is a novel compound that has been gaining attention for its potential applications in scientific research. It is a small molecule that can be synthesized in a laboratory setting and offers a wide range of potential uses.
Applications De Recherche Scientifique
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane has a wide range of potential scientific research applications. It has been used as a tool to study the effects of different drugs on cells, as well as to investigate the mechanisms of action of certain drugs. It has also been used to study the biochemistry and physiology of various tissues and organs, as well as to investigate the effects of different drugs on the body. Additionally, this compound-6-yl-Phenyloxane has been used to study the effects of different types of cancer on the body, as well as to investigate the mechanisms of action of certain cancer drugs.
Mécanisme D'action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then triggers a cascade of reactions that lead to the desired physiological or biochemical effects. It is also believed that the compound has anti-inflammatory and anti-cancer properties, although further research is needed to confirm this.
Biochemical and Physiological Effects
This compound-6-yl-Phenyloxane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be beneficial for the treatment of certain diseases. It has also been shown to have anti-cancer properties, which could be beneficial in the treatment of certain types of cancer. Additionally, this compound-6-yl-Phenyloxane has been shown to have an effect on the metabolism of certain drugs, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, the compound is relatively stable, which makes it ideal for use in long-term experiments. However, there are some limitations to using this compound-6-yl-Phenyloxane in laboratory experiments. For example, the compound is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to investigate the compound’s effects on the metabolism of certain drugs. Additionally, further research could be done to investigate the compound’s potential applications in the treatment of various diseases. Finally, further research could be done to investigate the compound’s potential applications in the development of new drugs.
Méthodes De Synthèse
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane is synthesized in a two-step process that involves the condensation of the indole-6-carboxylic acid with phenyloxane, followed by the acetylation of the resulting compound. The first step requires the reaction of indole-6-carboxylic acid and phenyloxane in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. The second step involves the acetylation of the product with acetic anhydride in the presence of a base, such as pyridine. The synthesis of this compound-6-yl-Phenyloxane is relatively simple and can be accomplished in a few hours.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16(25)24-12-9-17-7-8-19(15-20(17)24)23-21(26)22(10-13-27-14-11-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPSPCJJNBIQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

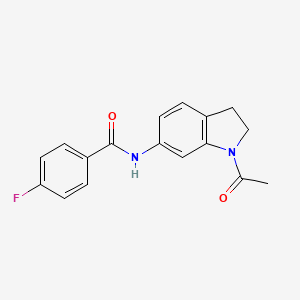
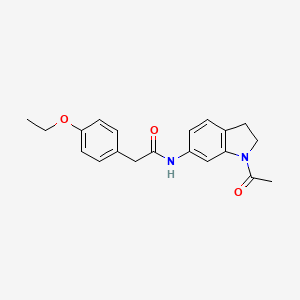

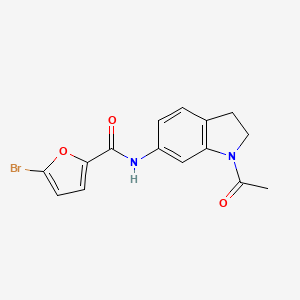
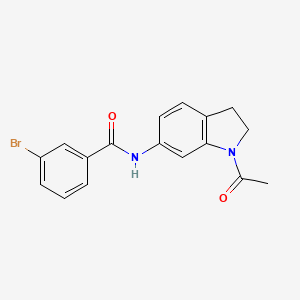



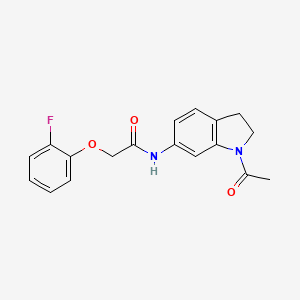
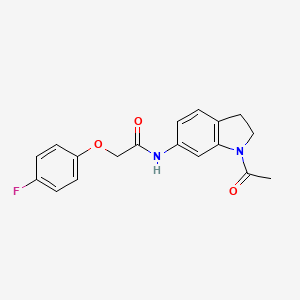
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
